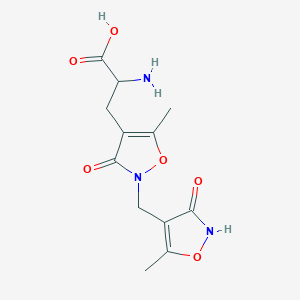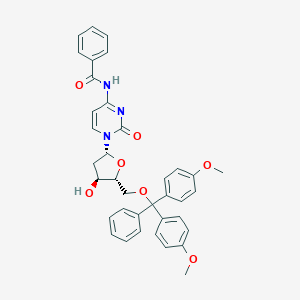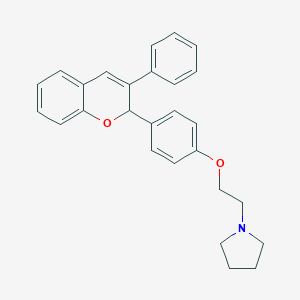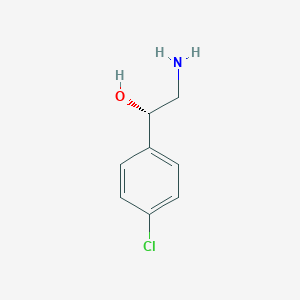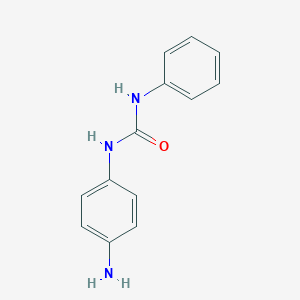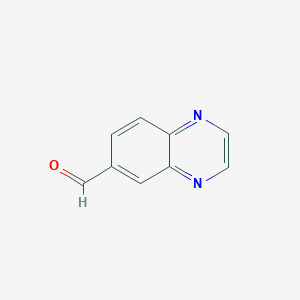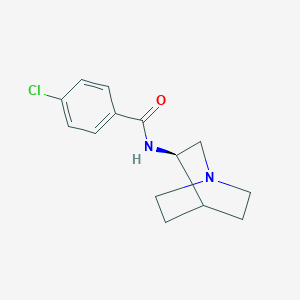
PNU-282987
Vue d'ensemble
Description
PNU 282987 est un composé synthétique connu pour son activité agoniste puissante et sélective sur le sous-type alpha7 des récepteurs nicotiniques de l’acétylcholine neuronaux . Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans les domaines des neurosciences et de la pharmacologie .
Applications De Recherche Scientifique
PNU 282987 has a wide range of scientific research applications. In neuroscience, it is used to study the role of alpha7 nicotinic acetylcholine receptors in cognitive functions and neuroprotection . It has shown potential in promoting neurogenesis and protecting against neurodegenerative diseases . In pharmacology, PNU 282987 is used to investigate its effects on synaptic activity and its potential as a therapeutic agent for conditions like schizophrenia and Alzheimer’s disease . Additionally, it has applications in studying the modulation of immune responses and inflammation .
Mécanisme D'action
Le mécanisme d’action de PNU 282987 implique sa liaison aux récepteurs nicotiniques de l’acétylcholine alpha7, ce qui conduit à l’activation de ces récepteurs . Cette activation améliore l’activité synaptique GABAergique et module diverses voies de signalisation, y compris les voies phosphatidylinositol 3-Akt-Bcl2 et NF-kappaB . Ces voies jouent un rôle crucial dans la survie cellulaire, la neuroprotection et les réponses anti-inflammatoires .
Analyse Biochimique
Biochemical Properties
PNU-282987 has a high affinity for rat α7 nicotinic acetylcholine receptors (nAChRs) with an EC50 of 154 nM . It displays negligible activity at α1β1γδ and α3β4 receptors . This compound interacts with these receptors, binding to them and causing a conformational change that allows ion flow through the channel, thereby influencing the biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . In another study, this compound was found to alleviate sepsis-induced lung injury by suppressing inflammatory responses via the MAPK pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α7 nAChRs, which leads to the opening of the ion channel and allows the flow of ions across the cell membrane . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, in a study on sepsis-induced lung injury, this compound was administered to mice before or after the induction of lesions. The treatment significantly attenuated sepsis-induced lung injury and the release of IL-6 in the bronchoalveolar lavage fluid .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on Parkinson’s disease, this compound significantly improved motor deficits induced by 6-OHDA, reduced the loss of tyrosine hydroxylase in the substantia nigra, and suppressed the overactivation of glial fibrillary acidic protein-positive cells .
Méthodes De Préparation
La voie de synthèse comprend généralement la formation du système cyclique azabicyclo[2.2.2]octane, suivie de la fixation de la partie 4-chlorobenzamide . Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Analyse Des Réactions Chimiques
PNU 282987 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de PNU 282987 peut conduire à la formation d’oxydes correspondants, tandis que la réduction peut produire des dérivés réduits .
Applications de recherche scientifique
PNU 282987 a une large gamme d’applications de recherche scientifique. En neurosciences, il est utilisé pour étudier le rôle des récepteurs nicotiniques de l’acétylcholine alpha7 dans les fonctions cognitives et la neuroprotection . Il a montré un potentiel dans la promotion de la neurogenèse et la protection contre les maladies neurodégénératives . En pharmacologie, PNU 282987 est utilisé pour étudier ses effets sur l’activité synaptique et son potentiel comme agent thérapeutique pour des affections telles que la schizophrénie et la maladie d’Alzheimer . De plus, il a des applications dans l’étude de la modulation des réponses immunitaires et de l’inflammation .
Comparaison Avec Des Composés Similaires
PNU 282987 est unique en raison de sa haute sélectivité et de sa puissance pour les récepteurs nicotiniques de l’acétylcholine alpha7 par rapport à d’autres composés similaires . Des composés similaires incluent GTS-21 et AR-R17779, qui ciblent également les récepteurs alpha7 mais diffèrent en termes de sélectivité et d’efficacité . La capacité de PNU 282987 à promouvoir la neurogenèse et ses applications thérapeutiques potentielles dans les maladies neurodégénératives en font un composé précieux pour la recherche .
Propriétés
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018122 | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711085-63-1 | |
| Record name | PNU-282987 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-282987 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PNU-282987?
A1: this compound acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with α7nAChR?
A2: this compound binds to α7nAChRs and activates them, triggering a cascade of downstream signaling events. While the exact binding site is not fully elucidated in these studies, the interaction is stereoselective, with the (3R) enantiomer exhibiting greater potency. [, , , , , , , ]
Q3: What are the major downstream effects of α7nAChR activation by this compound?
A3: Activation of α7nAChR by this compound has been shown to:
- Modulate inflammation: this compound can attenuate the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-18, in various disease models. This anti-inflammatory effect is often attributed to the activation of the cholinergic anti-inflammatory pathway. [, , , , , , , , , , , , ]
- Promote neuroprotection: Studies demonstrate this compound’s ability to protect neurons from damage in various models, including glaucoma, Parkinson's disease, and cerebral ischemia. This neuroprotective effect is thought to be mediated through various mechanisms, including inhibition of apoptosis, reduction of oxidative stress, and enhancement of autophagy. [, , , , , , , , , ]
- Influence cell proliferation and differentiation: Research suggests that this compound can stimulate the proliferation of retinal ganglion cells (RGCs) and induce neurogenesis, potentially through the activation of Müller glia. [, , , ]
- Modulate GABAergic and glutamatergic signaling: this compound has been shown to enhance GABAergic synaptic activity and suppress NMDA receptor activity, contributing to its neuroprotective and potential antiepileptic effects. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H16ClN2O•HCl. Its molecular weight is 297.2 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: The provided research articles do not explicitly provide spectroscopic data such as NMR or IR for this compound.
Q6: Are there studies on this compound's material compatibility and stability?
A6: The provided research primarily focuses on this compound's biological activity and does not include studies on its material compatibility, stability under various conditions, or catalytic properties.
Q7: Have computational methods been applied to study this compound?
A7: The provided research does not detail any computational chemistry studies, simulations, QSAR modeling, or structure-activity relationship investigations for this compound.
Q8: What information is available regarding SHE regulations, PK/PD, and in vitro and in vivo efficacy of this compound?
A8: The provided research primarily focuses on preclinical studies and does not offer comprehensive data on SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, or extensive in vitro and in vivo efficacy data for this compound. While some studies use cell-based assays and animal models to investigate its effects, further research is needed to fully characterize its safety and efficacy profile. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


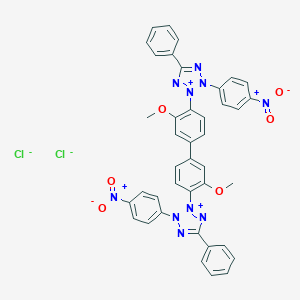

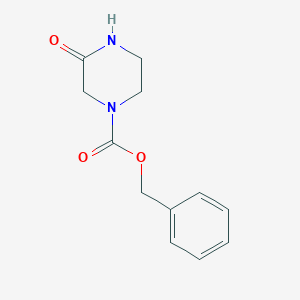
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
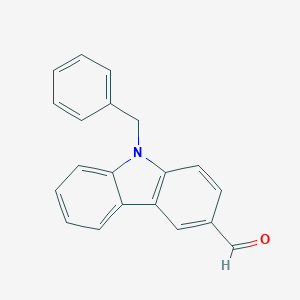
![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
